



CH-223191: In Vitro Application Notes for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] The AHR is a ligand-activated transcription factor involved in the regulation of numerous biological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[5][6][7][8] Upon binding to ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to initiate the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[6] CH-223191 competitively binds to the AHR, thereby inhibiting the nuclear translocation and DNA binding of the AHR complex.[9][10][11] It is a valuable tool for studying AHR signaling pathways and for the development of therapeutics targeting AHR-mediated pathologies. Notably, CH-223191 is a pure antagonist and does not exhibit agonist activity even at high concentrations.[1][3]

Physicochemical Properties and Solubility

Proper handling and preparation of **CH-223191** are critical for reproducible experimental outcomes. The compound is a translucent film and should be stored at +4°C.[3][8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[1][3][12]

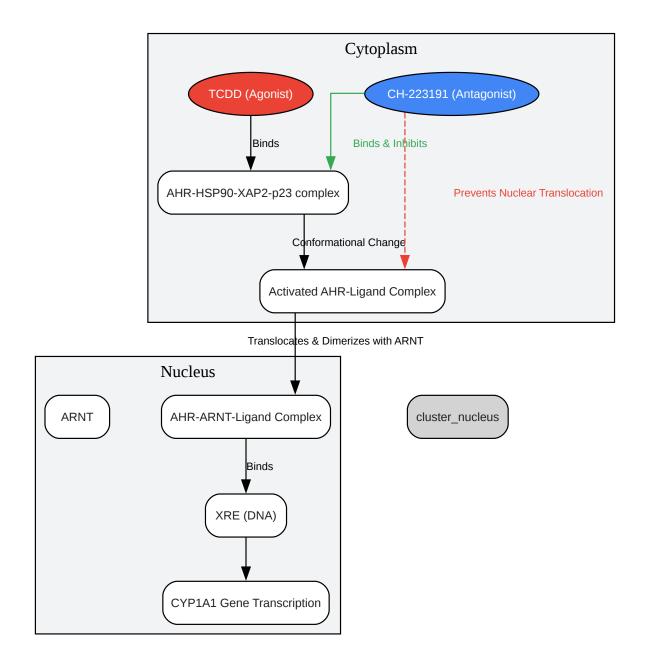


Property	Value	Source
Molecular Formula	C19H19N5O	[1]
Molecular Weight	333.4 g/mol	[1]
Purity	≥95% (UHPLC)	[1]
Solubility	90 mM (30 mg/ml) in DMSO	[1]
Recommended Storage	Powder at -20°C for 3 years, in solvent at -80°C for 1 year.	[4]

Mechanism of Action: AHR Signaling Pathway

CH-223191 acts by antagonizing the canonical AHR signaling pathway. The following diagram illustrates the mechanism of AHR activation by a ligand like TCDD and the inhibitory action of **CH-223191**.





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AHR signaling pathway and inhibition by CH-223191.

Experimental Protocols Preparation of CH-223191 Stock Solution



- Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of CH-223191 (molecular weight: 333.4 g/mol) in 300 μL of sterile DMSO.[3][12]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] It is recommended to use freshly prepared solutions as the compound can be unstable in solution.[12]

In Vitro Protocol: Inhibition of TCDD-Induced CYP1A1 Expression in HepG2 Cells

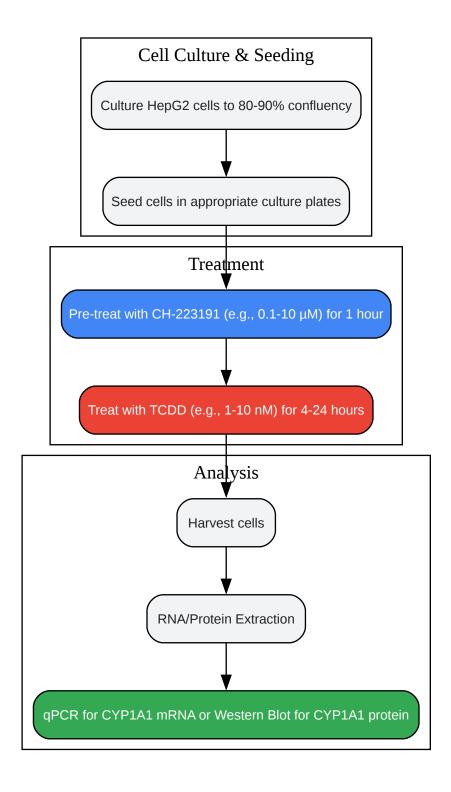
This protocol describes a common application of **CH-223191** to antagonize the effects of the potent AHR agonist, TCDD, in the human hepatoma cell line HepG2. The endpoint is the measurement of CYP1A1 gene expression, a well-established biomarker of AHR activation.[13] [14]

Materials:

- · HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- CH-223191 stock solution (10 mM in DMSO)
- TCDD stock solution (in DMSO)
- Phosphate Buffered Saline (PBS)
- Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR) or for protein lysis and Western blotting.

Experimental Workflow:





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Workflow for assessing **CH-223191**'s inhibitory effect.

Procedure:



- Cell Seeding: Seed HepG2 cells in a suitable culture plate (e.g., 6-well or 12-well plate) at a
 density that will result in 70-80% confluency at the time of treatment. Allow the cells to
 adhere overnight.
- Pre-treatment with CH-223191: The following day, replace the medium with fresh medium containing the desired concentrations of CH-223191. A typical concentration range is 0.1-10 μM.[12] Include a vehicle control (DMSO) at the same final concentration as the highest CH-223191 concentration. Incubate for 1 hour.[12]
- TCDD Treatment: After the pre-incubation period, add TCDD to the wells to the desired final concentration (e.g., 1-10 nM) without removing the **CH-223191**-containing medium.
- Incubation: Incubate the cells for a further 4 to 24 hours, depending on the downstream analysis. For mRNA analysis, a shorter incubation (4-6 hours) is often sufficient, while protein analysis may require a longer incubation (24 hours).
- Cell Lysis and Analysis:
 - For qPCR: Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation, cDNA synthesis, and qPCR analysis of CYP1A1 expression, using a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
 - For Western Blot: Wash the cells with PBS and lyse them using a suitable protein lysis buffer. Determine the protein concentration, and then proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection using antibodies specific for CYP1A1 and a loading control (e.g., β-actin, GAPDH).

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for **CH-223191** in vitro.



Parameter	Recommended Range/Value	Expected Outcome with CH-223191	Source
Cell Line	HepG2, HT29, Hepa1	Inhibition of AHR agonist-induced responses	[1][10]
Working Concentration	1 μM - 30 μΜ	Dose-dependent inhibition of AHR activity	[1]
IC ₅₀ (TCDD-induced luciferase activity)	~30 nM	Potent antagonism of AHR signaling	[3]
Pre-incubation Time	1 hour	Effective blockade of subsequent AHR activation	[12]
AHR Agonist	TCDD, β- Naphthoflavone (BNF)	CH-223191 is more effective against TCDD	[9]
Endpoint Measurement	CYP1A1 mRNA/protein, Luciferase reporter activity	Significant reduction in agonist-induced signal	[12][15]

Troubleshooting and Considerations

- Solubility: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Cytotoxicity: Although generally not cytotoxic at effective concentrations, it is advisable to perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the non-toxic concentration range of **CH-223191** for your specific cell line and experimental conditions.
- Ligand Selectivity: CH-223191 shows ligand-selective antagonism, being more potent against halogenated aromatic hydrocarbons like TCDD compared to some other AHR



ligands.[1][9] This should be considered when designing experiments with different AHR agonists.

Purity and Stability: Use high-purity CH-223191 and be mindful of its stability in solution.
 Freshly prepared dilutions from a frozen stock are recommended for optimal results.[12]

These application notes provide a comprehensive guide for the in vitro use of **CH-223191** in cell culture experiments. Adherence to these protocols and considerations will facilitate reliable and reproducible results in the study of AHR-mediated biological processes.

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